Computed Lipophilicity (XLogP3-AA): Intermediate logP Differentiates Target from Methyl and Propyl N-Sulfonyl Homologs
The target compound exhibits a computed XLogP3-AA of −0.1, positioning it as the intermediate-lipophilicity member between the more polar 1-(methylsulfonyl)piperidine-3-carboxylic acid (XLogP3-AA = −0.5) and the more lipophilic 1-(propylsulfonyl)piperidine-3-carboxylic acid (XLogP3-AA predicted >0 based on an incremental ~+0.4 per methylene unit). This ~0.4 log unit shift relative to the methyl analog is consistent with the Hansch π contribution of a methylene group and translates to an approximately 2.5-fold difference in computed octanol-water partition coefficient [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.1 (PubChem, 2026 release) |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperidine-3-carboxylic acid: XLogP3-AA = −0.5; 1-(Propylsulfonyl)piperidine-3-carboxylic acid: XLogP3-AA predicted >0 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4 (ethyl vs. methyl); predicted ~+0.8 (ethyl vs. propyl in opposite direction) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); values are in silico predictions at 25°C, neutral species |
Why This Matters
For CNS-targeted fragment libraries, a logP between 0 and 1 is often considered optimal for balancing blood-brain barrier permeability and aqueous solubility; the target compound's XLogP3 of −0.1 places it closer to this window than the methyl analog (−0.5), offering a differentiated lipophilicity profile for medicinal chemistry triage.
- [1] PubChem CID 3614991. 1-(Ethanesulfonyl)piperidine-3-carboxylic acid – Computed Properties: XLogP3-AA = −0.1. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 3623812. 1-Methanesulfonylpiperidine-3-carboxylic acid – Computed Properties: XLogP3-AA = −0.5. National Center for Biotechnology Information, 2026. View Source
